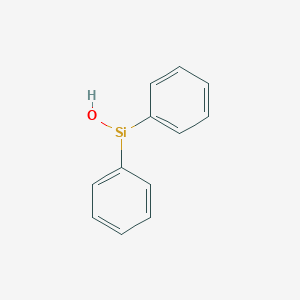

Diphenylsilanol

描述

属性

CAS 编号 |

32129-24-1 |

|---|---|

分子式 |

C12H11OSi |

分子量 |

199.30 g/mol |

InChI |

InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI 键 |

NYMPGSQKHIOWIO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |

产品来源 |

United States |

Properties and Synthesis of Diphenylsilanol

Key Physical and Chemical Properties

This compound (Ph₂Si(OH)₂) is a white crystalline solid. Its molecular formula is C₁₂H₁₂O₂Si, with a molecular weight of approximately 216.31 g/mol . The compound exhibits a melting point in the range of 144-148 °C and a boiling point around 352-353 °C at atmospheric pressure wikipedia.orgchemdad.comlookchem.com. Its density is reported to be between 1.19 and 1.255 g/cm³ wikipedia.orglookchem.com.

Chemically, this compound is characterized by the presence of two phenyl groups and two hydroxyl groups attached to a central silicon atom. This structure confers a degree of stability, though it is noted to react with water and is sparingly soluble in it guidechem.comlookchem.com. The compound is stable under normal conditions but can be susceptible to condensation reactions, particularly in the presence of basic impurities or upon heating, leading to the formation of siloxanes chemeurope.comwikipedia.org. It is incompatible with strong oxidizing agents chemdad.com. The silanol (B1196071) groups (-Si-OH) are acidic, with a predicted pKa of approximately 12.06 ± 0.53 chemdad.com.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 947-42-2 | guidechem.comchemdad.comlookchem.com |

| Molecular Formula | C₁₂H₁₂O₂Si | guidechem.comchemdad.comlookchem.com |

| Molecular Weight | 216.31 g/mol | wikipedia.orgchemdad.comlookchem.com |

| Appearance | White solid/powder, Colorless crystals | wikipedia.orgguidechem.comchemdad.com |

| Melting Point | 144-148 °C | wikipedia.orgchemdad.comlookchem.com |

| Boiling Point | 352.6 °C at 760 mmHg | chemdad.comlookchem.com |

| Density | ~1.19 - 1.255 g/cm³ | wikipedia.orglookchem.com |

| Solubility | Reacts with water, Sparingly soluble | guidechem.comlookchem.com |

| Flash Point | 167.1 °C | lookchem.com |

| pKa (Predicted) | 12.06 ± 0.53 | chemdad.com |

| LogP | ~0.23 - 2 | chemdad.comlookchem.com |

| Stability | Stable under normal conditions | wikipedia.orgchemdad.com |

| Incompatibilities | Strong oxidizing agents, basic impurities | wikipedia.orgchemdad.com |

Synthesis Methodologies

The synthesis of this compound primarily involves the hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). This reaction is typically carried out under controlled conditions, often in the presence of an acid acceptor like aniline (B41778) to neutralize the hydrochloric acid byproduct and an organic solvent such as ethyl ether wikipedia.orglookchem.com.

Table 2: Common Synthesis Routes for this compound and Related Compounds

| Reaction/Process | Product(s) | Yield / Notes | Source(s) |

| Hydrolysis of diphenyldichlorosilane in presence of aniline and ethyl ether | Diphenylsilanediol | 98% | lookchem.com |

| Catalytic hydrolysis of diphenylsilane (B1312307) (Ph₂SiH₂) with H₂O using Rh/Ir complexes | Diphenylhydrosilanol (Ph₂Si(H)OH) | 56% isolated yield (using precatalyst 1) | acs.org |

| Catalytic hydrolysis of diphenylsilane (Ph₂SiH₂) with H₂O using Rh/Ir complexes | Diphenyldihydrosiloxane (Ph₂Si(H)-O-Si(H)Ph₂) | 81% isolated yield (using precatalyst 1[BArF₄]) | acs.org |

| Oxidation of hydrosilanes using P450BM3 variants | Silanols (including aryl- and alkyl-substituted) | High selectivity for silanols over disiloxanes | nih.gov |

Other synthetic approaches include the catalytic oxidation of hydrosilanes. For instance, research has demonstrated the use of specific cytochrome P450 enzymes, which can be engineered through directed evolution, to selectively oxidize hydrosilanes to silanols, offering a biocatalytic route nih.gov. Furthermore, metal-catalyzed hydrolysis of dihydrosilanes, such as diphenylsilane, can yield hydrosilanols or siloxanes depending on the catalyst and reaction conditions acs.orgnih.gov. These methods highlight the ongoing efforts to develop more controlled and efficient pathways for accessing silanol compounds.

Reactivity and Reaction Mechanisms of Diphenylsilanol

Condensation Reactions and Oligomerization

The condensation of diphenylsilanol is a cornerstone of its chemistry, leading to the formation of siloxane bonds (Si-O-Si) and the liberation of a small molecule, typically water. These reactions can be tailored to produce a variety of linear and cyclic oligomers.

Self-Condensation to Form Disiloxanes and Oligosiloxanes

Under appropriate conditions, this compound undergoes self-condensation, where two molecules react to form 1,1,3,3-tetraphenyldisiloxane-1,3-diol, which can further react to produce higher linear or cyclic oligosiloxanes. The nature of the product is highly dependent on the reaction conditions, such as temperature, concentration, and the presence of catalysts.

The initial step involves the formation of a disiloxane (B77578). Subsequent intramolecular or intermolecular condensation reactions of the resulting siloxanediols can lead to the formation of cyclic siloxanes, such as hexaphenylcyclotrisiloxane (B1329326) (D₃) and octaphenylcyclotetrasiloxane (B1329330) (D₄), or linear polysiloxanes. nih.govsilicones.eu The balance between cyclic and linear products is influenced by factors like solvent polarity and reactant concentration. Dilute solutions tend to favor the formation of cyclic structures due to the increased probability of intramolecular reactions.

Table 1: Products of this compound Self-Condensation

| Product Name | Chemical Formula | Structure Type |

|---|---|---|

| 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | C₂₄H₂₂O₃Si₂ | Linear Dimer |

| Hexaphenylcyclotrisiloxane (D₃) | C₃₆H₃₀O₃Si₃ | Cyclic Trimer |

| Octaphenylcyclotetrasiloxane (D₄) | C₄₈H₄₀O₄Si₄ | Cyclic Tetramer |

Dehydration Condensation Mechanisms

The condensation of this compound is fundamentally a dehydration reaction, which can be catalyzed by either acids or bases. au.dk

Acid-Catalyzed Mechanism: In the presence of a strong acid, such as sulfuric or phosphoric acid, the hydroxyl group of one this compound molecule is protonated to form a good leaving group, water. pearson.comyoutube.comlibretexts.orglibretexts.org The silicon atom of this protonated species is then susceptible to nucleophilic attack by the hydroxyl group of a second this compound molecule. masterorganicchemistry.comchemguide.co.uk Subsequent deprotonation of the resulting intermediate yields the disiloxane and regenerates the acid catalyst. fiveable.me

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion deprotonates a this compound molecule to form a highly nucleophilic silanolate anion. researchgate.net This anion then attacks the silicon atom of another this compound molecule, displacing a hydroxide ion and forming the siloxane bond. The displaced hydroxide ion can then deprotonate another silanol (B1196071) molecule, continuing the catalytic cycle. fiveable.me

Silylation Reactions with Chlorosilanes

This compound can react with chlorosilanes in silylation reactions to form new Si-O-Si linkages. A common example is the reaction with dichlorodimethylsilane (B41323). In this reaction, the hydroxyl groups of this compound act as nucleophiles, attacking the silicon atom of dichlorodimethylsilane and displacing the chloride ions. This reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The stoichiometry of the reactants can be controlled to produce either linear or cyclic products.

Polymerization Chemistry Involving this compound

The difunctional nature of this compound and its derivatives makes them valuable monomers for the synthesis of various silicon-containing polymers, particularly polysilarylenesiloxanes.

Synthesis of Polysilarylenesiloxanes from Bis(hydroxydiphenylsilyl)arylene Monomers

Bis(hydroxydiphenylsilyl)arylene monomers, which contain two this compound units linked by an arylene group, are key precursors for the synthesis of polysilarylenesiloxanes. A notable example is the polycondensation of 1,4-bis(hydroxydiphenylsilyl)benzene. gelest.com This monomer can undergo self-condensation, typically at elevated temperatures and in the presence of a catalyst, to yield poly(tetraphenyl-p-phenylene-siloxane). ccspublishing.org.cnresearchgate.netresearchgate.net This polymer incorporates both the flexible siloxane linkage and the rigid phenylene group in its backbone, leading to materials with enhanced thermal stability compared to conventional polysiloxanes.

Table 2: Example of a Bis(hydroxydiphenylsilyl)arylene Monomer and its Polymer

| Monomer | Polymer | Repeating Unit |

|---|

Solution Polymerization Techniques and Characterization

The synthesis of polysilarylenesiloxanes is often carried out using solution polymerization techniques. This involves dissolving the bis(hydroxydiphenylsilyl)arylene monomer in a high-boiling point, inert solvent and heating the solution, often under a flow of inert gas to remove the water byproduct and drive the polymerization forward.

The resulting polymers are characterized by various analytical methods to determine their molecular weight, structure, and thermal properties.

Gel Permeation Chromatography (GPC): GPC is a crucial technique for determining the molecular weight distribution (MWD) and average molecular weights (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the synthesized polysilarylenesiloxanes. lcms.cznih.gov A narrow MWD is often indicative of a well-controlled polymerization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for elucidating the chemical structure of the polymers. gfztb.com ¹H and ¹³C NMR can confirm the presence of the phenyl and arylene groups, while ²⁹Si NMR is particularly useful for analyzing the siloxane backbone and identifying different silicon environments within the polymer chain.

Table 3: Characterization Techniques for Polysilarylenesiloxanes

| Technique | Information Obtained |

|---|---|

| Gel Permeation Chromatography (GPC) | Molecular weight distribution (MWD), Number-average molecular weight (Mn), Weight-average molecular weight (Mw) |

Melt Polycondensation Processes

Melt polycondensation is a solvent-free method used for synthesizing polymers at high temperatures, which is considered a more environmentally friendly process compared to traditional interfacial phosgenation. uni-saarland.de This technique is crucial for producing various copolymers, including poly(siloxane-carbonate)s and polyesters. uni-saarland.demdpi.com The process typically involves the transesterification of monomers followed by polycondensation, where the removal of a small molecule byproduct, such as phenol, drives the reaction toward the formation of high molecular weight polymers. uni-saarland.de

In the context of siloxane polymers, polycondensation of silanol-terminated monomers like diphenylsilanediol (B146891) is a key synthetic route. sci-hub.se However, challenges such as the low solubility of certain monomers like diphenylsilanediol can limit this process. sci-hub.se The reaction can be catalyzed by various agents, including acids and bases, to accelerate the reaction rate under more moderate conditions. For instance, organostannoxane compounds have been shown to effectively catalyze the condensation of diphenylsilanediol to produce cyclic siloxanes. uni-saarland.de The efficiency and outcome of melt polycondensation can be influenced by several factors, including the reactivity and chain length of the monomers, the type of catalyst used, and the reaction temperature. uni-saarland.de For example, in the synthesis of PC-PDMS copolymers, increasing the amount of a KOH catalyst was found to significantly improve the conversion of long-chain polydimethylsiloxane (B3030410) (PDMS) by raising the equilibrium transesterification level and suppressing side reactions. uni-saarland.de

Role of this compound Units in Polymer Architectural Design

The incorporation of this compound-derived units, specifically diphenylsiloxane (Ph₂SiO), into polymer chains has a profound impact on the final architecture and material properties. These units are known to modify the characteristics of common polymers like polydimethylsiloxane (PDMS) by altering chain flexibility, thermal stability, and crystallinity. researchgate.netresearchgate.netnih.gov

The polydiphenylsiloxane chain is inherently rigid and inflexible, leading to polymers that are highly crystalline with very high melting temperatures. researchgate.net In contrast, PDMS chains are highly flexible with low glass transition temperatures. researchgate.net By creating copolymers of these two units, a wide range of material properties can be achieved. The introduction of bulky diphenylsiloxane units into a PDMS backbone disrupts the regular, ordered structure of the PDMS chains. mdpi.comresearchgate.net This disruption is sufficient to completely suppress the crystallization that normally occurs in PDMS at low temperatures, which enhances the material's low-temperature flexibility and elasticity. mdpi.comresearchgate.netnih.gov Research has shown that the random incorporation of as little as 3.6 mol% of Ph₂SiO units can render the copolymer completely amorphous. mdpi.com

Furthermore, the presence of phenyl groups increases the steric hindrance and intermolecular friction between polymer chains. researchgate.netnih.gov This leads to an increase in the glass transition temperature (Tg) and enhances the thermal and mechanical stability of the material. researchgate.netresearchgate.net The specific architecture, such as random, diblock, or triblock copolymers, also dramatically affects the physical properties. For example, random copolymers of diphenylsiloxane and dimethylsiloxane can be elastic solids or sticky gums depending on the sequence distribution and molecular weight. researchgate.net

| Property | Effect of Diphenylsiloxane Incorporation | Underlying Reason | Citation |

|---|---|---|---|

| Crystallinity | Decreased / Suppressed | Disruption of regular polymer chain packing by bulky phenyl groups. | mdpi.comresearchgate.netnih.gov |

| Glass Transition Temperature (Tg) | Increased | Increased chain stiffness and intermolecular friction from phenyl groups. | researchgate.netresearchgate.net |

| Thermal Stability | Increased | The electron-donating effect of the phenyl group stabilizes adjacent silicon atoms, and steric hindrance inhibits degradation pathways. | nih.gov |

| Low-Temperature Flexibility | Increased | Suppression of crystallization maintains rubbery-like elastic properties at low temperatures. | mdpi.comnih.gov |

| Chain Flexibility | Decreased | The inherent rigidity of the diphenylsiloxane unit reduces the overall flexibility of the polymer backbone. | researchgate.net |

Catalytic Activity and Catalyst Development

This compound as a Catalyst in Cross-Coupling Reactions

Organosilanols, including this compound, have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a practical and milder alternative to traditional methods that require fluoride (B91410) activation. acs.orgnih.gov These reactions are fundamental for the formation of carbon-carbon bonds. researchgate.net The key to this process is the activation of the organosilanol, typically through deprotonation by a Brønsted base to form a highly reactive silanolate salt. acs.orgsigmaaldrich.com

The mechanism deviates from the long-held belief that a pentacoordinate siliconate is required for the reaction. Instead, research has confirmed that the crucial step involves the formation of a covalently bonded palladium silanolate intermediate (containing a Si-O-Pd linkage). acs.orgnih.gov This intermediate, which has been isolated and characterized, facilitates the critical transmetalation step of the catalytic cycle. acs.org The cycle generally proceeds via (1) oxidative addition of an organic halide to the Pd(0) catalyst, (2) transmetalation from the silicon nucleophile to the palladium center, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The use of organosilanols under basic, fluoride-free conditions allows for cross-coupling in the presence of fluoride-sensitive groups, broadening the synthetic utility of these reactions. sigmaaldrich.com Various bases, such as KOSiMe₃, Cs₂CO₃, and NaH, can be used to generate the necessary silanolate in situ. acs.org The reactions of silanediols and silanetriols have been observed to proceed much faster than those of monosilanols under similar conditions. researchgate.net

| Component | Role | Example | Citation |

|---|---|---|---|

| Organosilanol | Nucleophilic Partner (Precursor) | Diphenylsilanediol | acs.orgresearchgate.net |

| Palladium Complex | Catalyst | Pd(0) species | acs.orgresearchgate.net |

| Organic Halide | Electrophilic Partner | Aryl Iodides, Aryl Chlorides | researchgate.netacs.org |

| Base / Activator | Forms reactive silanolate from silanol | KOSiMe₃, Ag₂O, NaH | researchgate.netacs.orgsigmaaldrich.com |

Influence on Metal-Catalyzed Hydrolysis of Silanes

The metal-catalyzed hydrolysis of di- and trihydrosilanes is an atom-efficient method for producing silanols and hydrogen gas. nih.govehu.es In the specific case of the catalytic hydrolysis of diphenylsilane (B1312307) (Ph₂SiH₂), this compound (Ph₂Si(H)OH) is a key reaction intermediate. nih.gov The reaction proceeds sequentially, first forming this compound through monohydrolysis, which can then undergo a second hydrolysis to form diphenylsilanediol (Ph₂Si(OH)₂). nih.gov

The influence of this compound in this context is that of a transient species whose rate of formation and consumption dictates the final product distribution. The choice of metal catalyst and its ligand environment can be tailored to selectively isolate either the intermediate this compound, its condensation product (1,1,3,3-tetraphenyldisiloxane), or the final diphenylsilanediol. nih.govehu.es

For example, studies using rhodium and iridium complexes as catalysts for diphenylsilane hydrolysis have shown that the product outcome is highly dependent on the catalyst's electronic and steric properties. Cationic rhodium complexes can be used to selectively produce diphenylsilanediol, while other rhodium systems can be tuned to yield this compound or the disiloxane. nih.govehu.es The formation of diphenylsilanediol often shows a sigmoidal concentration curve over time, which is characteristic of a product formed from a consecutive reaction where this compound is the intermediate. nih.gov The presence of basic impurities can also influence the process by accelerating the self-condensation of silanol groups. wikipedia.org

| Product | Chemical Formula | Formation Pathway | Citation |

|---|---|---|---|

| This compound | Ph₂Si(H)OH | Intermediate formed from single hydrolysis of diphenylsilane. | nih.gov |

| 1,1,3,3-Tetraphenyldisiloxane | (Ph₂SiH)₂O | Formed from the condensation of two this compound molecules. | nih.gov |

| Diphenylsilanediol | Ph₂Si(OH)₂ | Final product from the second hydrolysis step (hydrolysis of this compound). | nih.gov |

Coordination Chemistry and Ligand Properties

This compound and its corresponding anion, diphenylsilanolate, exhibit notable properties in coordination chemistry. The oxygen atom, with its lone electron pairs, can act as a donor to various metal centers, positioning this compound as a significant ligand in organometallic chemistry.

Formation of Metal Ion Complexes with this compound

A complex ion consists of a central metal ion surrounded by molecules or ions known as ligands, which are attached via coordinate bonds. chemguide.co.uk Ligands are typically lone pair donors, functioning as Lewis bases. chemguide.co.uk this compound, through the deprotonation of its hydroxyl group to form the diphenylsilanolate anion (Ph₂SiO⁻), can act as an O-donor ligand. The lone pairs on the oxygen atom are donated to an empty orbital of a metal ion, forming a stable metal-oxygen bond (M-O). mdpi.com

The coordination number—the number of donor atoms bonded to the central metal ion—and the resulting geometry of the complex (e.g., octahedral, tetrahedral, or square planar) are influenced by the size and charge of the metal ion and the ligands. pressbooks.pubmdpi.com While specific complexes involving this compound as the primary ligand are a specialized area of study, its role is analogous to other O-donor ligands like β-diketones and alkoxides, which are well-understood to form a wide array of coordination complexes with main group elements, transition metals, lanthanides, and actinides. nih.gov The formation of such complexes is a fundamental interaction in which the silanolate serves as a building block, connecting to metal centers. nih.gov

This compound as a Ligand Precursor for Cage Siloxanes

This compound groups are utilized as functional units in the synthesis of complex, cage-like oligosiloxanes. Research has demonstrated the formation of crystalline solids from cage siloxanes that have been modified with this compound groups, such as the compound with the formula Si₈O₁₂(OSiPh₂OH)₈. mdpi.com In these structures, the silanol (-OH) groups are crucial for forming ordered networks through hydrogen bonding.

However, the bulky phenyl groups attached to the silicon atom can create significant steric hindrance. mdpi.com This bulkiness can impede the formation of highly ordered hydrogen-bonding networks and, consequently, the subsequent formation of well-defined siloxane networks upon heating for solid-state condensation. mdpi.com Despite these challenges, the ability of this compound-modified cage siloxanes to form crystalline solids highlights their utility as precursors for creating structured nanomaterials. mdpi.com

Intramolecular N-Si Coordination and Reactivity Enhancement

In certain organosilicon molecules containing both a diphenylsilyl group and a nitrogen-bearing moiety, intramolecular coordination between the nitrogen and silicon atoms can profoundly enhance reactivity. This N→Si interaction involves the donation of the nitrogen's lone pair of electrons to an empty orbital on the silicon atom, leading to a pentacoordinated silicon center. nih.gov

This coordination has been shown to induce spontaneous chemical transformations that would otherwise require a catalyst. For instance, attempts to synthesize organosilanes with a C,N-chelating ligand containing an imine group, such as Ph₂LSiH (where L is {2-[CH=N(R)]C₆H₄}⁻), resulted in spontaneous intramolecular hydrosilylation. nih.gov The N→Si coordination facilitated the addition of the Si-H bond across the C=N double bond of the imine, yielding a stable 1-aza-silole cyclic product. nih.gov Theoretical calculations confirm that this transformation is highly exergonic, driven by the formation of the stable intramolecularly coordinated product. nih.gov

Table 1: Spontaneous Hydrosilylation Induced by N→Si Coordination

| Precursor | Product |

|---|---|

| Ph₂L¹SiH | 1-[2,6-bis(diisopropyl)phenyl]-2,2-diphenyl-1-aza-silole |

| PhL¹SiH₂ | 1-[2,6-bis(diisopropyl)phenyl]-2-phenyl-2-hydrido-1-aza-silole |

| Ph₂L²SiH | 1-tert-butyl-2,2-diphenyl-1-aza-silole |

| PhL²SiH₂ | 1-tert-butyl-2-phenyl-2-hydrido-1-aza-silole |

Data sourced from a study on the spontaneous transformation of organosilanes. nih.gov L¹ = {2-[CH=N(C₆H₃-2,6-iPr₂)]C₆H₄}⁻; L² = {2-[CH=N(tBu)]C₆H₄}⁻.

Reactions with Main Group Element Compounds

This compound readily reacts with compounds of main group elements, particularly aluminum-based reagents, to form complex oligomeric and polymeric structures containing Si-O-Al linkages.

Interaction with Aluminum-Based Reagents (Alkylalumoxanes)

Diphenylsilanediol, Ph₂Si(OH)₂, interacts with organoaluminum compounds such as triisobutylaluminum (B85569) (Al(iBu)₃) and tetraisobutylalumoxane. nih.gov These reactions are typically carried out in a solvent like deuterobenzene at elevated temperatures (60–80 °C). nih.gov The reaction between the hydroxyl groups of the silanediol (B1258837) and the alkyl groups of the aluminum reagent results in the elimination of an alkane (isobutane in this case) and the formation of new Si-O-Al bonds. nih.gov

When diphenylsilanediol reacts with alkylalumoxanes, the molecular weight of the resulting product increases not through the growth of the alumoxane chain itself, but by the substitution of alkyl radicals with this compound groups. nih.govwikipedia.org The interaction with triisobutylaluminum can lead to oligomeric products, particularly at an equimolar ratio of reactants. nih.gov During these reactions, migration of isobutyl and phenyl groups between the aluminum and silicon atoms can occur. nih.govwikipedia.org

Table 2: Reaction Conditions for Diphenylsilanediol with Organoaluminum Compounds (OAC)

| OAC | Al:Si Molar Ratio | Product Yield (wt %) | Product Description |

|---|---|---|---|

| Al(iBu)₃ | 1:1 | 95 | White glassy product |

| Al(iBu)₃ | 1:2 | 99 | White glassy product |

| Al(iBu)₃ | 2:1 | 90 | Light yellow glassy product |

| Tetraisobutylalumoxane | 1:1 | 85 | Light yellow glassy product |

Reaction Conditions: Solvent - deuterobenzene, Temperature - 80 °C, Duration - 1–2 h. Data sourced from research on siloxyalumoxane synthesis. nih.gov

Formation of Organosiloxyalumoxanes and Aluminosiloxanes

The reaction between diphenylsilanediol and alkylalumoxanes leads to the formation of organosiloxyalumoxanes. nih.govwikipedia.org These compounds are characterized by a structure containing alternating four- and six-membered rings, with aluminum atoms that have a coordination number of four. nih.gov The resulting oligomers are typically white or light yellow, glassy solids. nih.gov

A probable reaction scheme involves the initial formation of a six-membered ring, which then reacts with subsequent reactant molecules to create a four-membered alumoxane ring, followed by another six-membered ring, and so on. nih.gov Studies have shown that it is difficult to obtain high-polymer siloxyalumoxane compounds from these reactions because the alumoxane chain can be terminated by the formation of a stable intramolecular complex. nih.govwikipedia.org The final structures are not linear chains but are better described as spatial clusters or oligomeric alumoxanesiloxanes. nih.gov

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| This compound | Ph₂SiH(OH) |

| Diphenylsilanediol | Ph₂Si(OH)₂ |

| Triisobutylaluminum | Al(iBu)₃ |

| Tetraisobutylalumoxane | [(iBu)₂Al]₂O |

| Organosiloxyalumoxane | Compound with Si-O-Al linkages |

| Aluminosiloxane | Compound with Al-O-Si linkages |

| Cage Siloxane (example) | Si₈O₁₂(OSiPh₂OH)₈ |

| 1-aza-silole | Cyclic compound with Si-N bond |

| Phenyl | Ph or C₆H₅ |

| Isobutyl | iBu |

| Deuterobenzene | C₆D₆ |

Condensation with Phosphorus Oxychloride for Dendrimer Synthesis

The synthesis of complex, highly branched macromolecules known as dendrimers can be initiated using this compound as a core unit. A key step in this process is the condensation reaction between this compound (also known as diphenylsilanediol) and phosphorus oxychloride (POCl₃). This reaction is typically carried out using a divergent method, where the dendrimer is built outwards from the central core. beilstein-journals.org

The initial reaction involves the condensation of this compound with POCl₃ in the presence of triethylamine, which acts as a base to neutralize the hydrochloric acid byproduct. This step is performed at low temperatures, generally between 0 and -15 °C, to afford the first-generation phosphorus-containing dendron (G₁). beilstein-journals.org The phenolic hydroxyl groups of the silanol readily react with the P-Cl bonds of phosphorus oxychloride, a process that is efficient and produces easily removable byproducts. beilstein-journals.org

Subsequent steps involve the reaction of this first-generation product with other molecules to build successive layers or "generations" of the dendrimer. For instance, the G₁ product can be treated with 3-hydroxybenzaldehyde, and the resulting compound can then be reacted with 3-aminophenol (B1664112) to introduce new functional groups on the periphery of the growing dendrimer. beilstein-journals.org This iterative process of reacting with POCl₃ followed by other functional molecules allows for the controlled, layer-by-layer construction of large, well-defined phosphorus-containing dendrimers with a this compound core. beilstein-journals.org The structure of these complex macromolecules can be confirmed using various analytical techniques, including IR, GCMS, and ³¹P, ¹H, and ¹³C NMR spectroscopy, as well as MALDI-TOF mass spectrometry. beilstein-journals.org

Cross-Coupling Transformations

This compound and its corresponding silanolate salts are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. These reactions provide a valuable alternative to more traditional methods that use organometallic reagents based on tin or boron. nih.gov In these transformations, the organosilyl group from the this compound derivative is transferred to an organic electrophile, typically an organohalide. nobelprize.org

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic electrophile (e.g., an aryl bromide) to form an organopalladium(II) complex. nih.govnobelprize.org

Transmetalation: The organic group from the silanolate is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. nih.govnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. nih.govorganic-chemistry.org

While aryl iodides are effective electrophiles, significant progress has been made in developing ligands that enable the use of more abundant and less expensive aryl chlorides. nih.gov The choice of ligand is crucial for the success of these reactions, as it influences the efficiency of the oxidative addition and subsequent steps. For example, ligands like DrewPhos have been shown to be highly effective in certain silyl (B83357) cross-coupling reactions, suppressing side reactions and promoting high yields. organic-chemistry.orgbohrium.com The scope of this methodology is broad, allowing for the coupling of various silanolates with a range of organic electrophiles, including aryl, vinyl, and alkyl halides. nih.govorganic-chemistry.org

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving organosilicon compounds and organic electrophiles.

| Catalyst System | Silane (B1218182) Reagent | Organic Electrophile | Product Type | Reference |

| Pd(dba)₂ / t-Bu₂P(2-biphenyl) | Allylic Silanolate Salt | Aromatic Bromides | γ-Coupled Aryl-Allyl Compound | nih.gov |

| (t-Bu₃P)₂Pd | Potassium (4-methoxyphenyl)dimethylsilanolate | 1-Bromo-4-fluorobenzene | Biaryl Compound | x-mol.netnih.gov |

| (DrewPhos)₂PdI₂ | Silyl Electrophiles | Secondary Alkylzinc Halides | Alkyl Silanes | organic-chemistry.orgbohrium.com |

| Pd(0) / quinox | Boronic Acids/Esters | Homoallylic Tosylates | Allylic Cross-Coupled Product | organic-chemistry.org |

This table is illustrative of the types of transformations possible and is not an exhaustive list.

The mechanism of transmetalation, specifically the displacement of the silanolate group, in palladium-catalyzed cross-coupling reactions has been a subject of detailed investigation. Studies have revealed that the process is more complex than a simple substitution and can proceed through multiple pathways depending on the reaction conditions. x-mol.netbohrium.com

A key intermediate in these reactions is an arylpalladium(II) silanolate complex, which forms after the initial oxidative addition of the aryl halide to the Pd(0) catalyst and subsequent displacement of the halide by the silanolate. nih.govacs.org From this intermediate, the crucial carbon-carbon bond-forming transmetalation step can occur via two distinct mechanistic pathways:

Thermal Pathway (Neutral Intermediate): In the absence of an excess of activating agent, the transmetalation can proceed through a neutral, cyclic 8-Si-4 intermediate. This pathway does not require an external anionic activator. x-mol.netnih.govacs.org

Anionic Pathway (Hypervalent Intermediate): Under typical catalytic conditions where an excess of the silanolate salt or another activator is present, the transmetalation is facilitated through a hypervalent, anionic 10-Si-5 siliconate intermediate. x-mol.netnih.govacs.org This pathway is generally favored under catalytic conditions and its rate is dependent on the concentration of the added silanolate, up to a saturation point. acs.org

Computational studies have supported this dual-pathway model, indicating that the anionic pathway via the 10-Si-5 intermediate is energetically favored over the neutral pathway. acs.org The structure of the arylpalladium(II) silanolate intermediates has been characterized, revealing a nearly ideal square-planar geometry around the palladium center. The Pd-O-Si bond angle is notably large, which positions the aryl group on the silicon atom far from the metal center. acs.org The direct reductive elimination from this arylpalladium(II) silanolate intermediate to form a C-O bond is a competing, albeit often minor, pathway that can preclude the desired C-C bond formation. nih.gov

Other Distinctive Chemical Transformations

While direct evidence of hydride transfer reactions specifically involving this compound in phosphine (B1218219) imide systems is not extensively detailed in the provided search results, the principles of hydride transfer are well-established for related compounds. For instance, hydride transfer reactions are known to occur from dihydronicotinamide donors to various acceptors. researchgate.net These reactions involve the transfer of a hydride ion (H⁻) from a donor molecule to an acceptor. The mechanism of such transfers can be complex, potentially involving charge-transfer complexes between the reactant molecules. researchgate.net The rate of these reactions and the associated kinetic isotope effects (comparing the rates of hydride vs. deuteride (B1239839) transfer) are key diagnostics for elucidating the reaction mechanism. researchgate.net In different systems, such as the dehydrogenative coupling of silanes, the transfer of hydrogen can proceed via oxidative addition of a Si-H bond to a metal center followed by the elimination of dihydrogen. wikipedia.org

Dehydrogenative coupling is a powerful class of reactions for forming new chemical bonds, including Si-Si, Si-O, and C-C bonds, through the elimination of hydrogen gas (H₂). wikipedia.orgnih.gov While this compound itself is the product of the hydrolysis of diphenylsilane, related silanes can undergo dehydrogenative coupling. For example, diphenylsilane can undergo a dehydrogenative self-coupling reaction, catalyzed by an N-heterocyclic carbene (NHC) complex of copper, to form octaphenylcyclotetrasiloxane. nih.gov This reaction likely proceeds through the formation of diphenylsilanediol, which then undergoes further dehydrogenative coupling. nih.gov

More broadly, the dehydrogenative coupling of hydrosilanes with alcohols is an established method for synthesizing silyl ethers. researchgate.net These reactions can be catalyzed by a variety of systems, including transition metal complexes and even non-metallic catalysts. wikipedia.orgresearchgate.net The mechanism often involves the activation of the Si-H bond by the catalyst. wikipedia.org These reactions are atom-economical as the only byproduct is hydrogen gas.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Dehydrogenative Self-Coupling | Diphenylsilane, O₂ | CuIPr (NHC-Copper complex) | Octaphenylcyclotetrasiloxane | nih.gov |

| Dehydrogenative Polymerization | Phenylsilane (B129415) | Titanocene complexes | Polysilane ([PhSiH]ₙ) | wikipedia.org |

| Dehydrogenative C-C Coupling | N-ethylcarbazole | Oxidized Guanidino-Functionalized Aromatics | N,N'-diethyl-3,3'-bicarbazole | nih.gov |

| Dehydrogenative Silylation | Hydrosilanes, Alcohols | Organophosphonic acid | Silyl Ethers | researchgate.net |

This table provides examples of different types of dehydrogenative coupling reactions.

Precursors for Organosilicon Polymers and Resins

The incorporation of this compound into polymer backbones or as a modifying agent significantly influences the thermal, mechanical, and chemical properties of organosilicon polymers and resins.

This compound is recognized as an important material for the manufacture of silicone resins and rubbers researchgate.net. It functions as a silane-based precursor in the synthesis of organosiloxane-based resins researchgate.net. Furthermore, this compound has been utilized as an additive to enhance the properties of organopolysiloxanes, aiding in their conversion to cured solid forms. Research has demonstrated its application in improving the adhesive properties of silicone materials. For instance, when used as an adhesion promoter in addition-cure silicone encapsulation adhesives, this compound contributed to a significant increase in shear strength. In one study, an adhesion promoter synthesized using this compound as a raw material resulted in a shear strength of 1.400 MPa between silicone rubber and a polycarbonate (PC) plate, representing a 262% improvement compared to a control group researchgate.net. The preparation of this compound itself typically involves the controlled hydrolysis of diphenyldichlorosilane in the presence of an acid acceptor like aniline (B41778) and an organic solvent such as ethyl ether researchgate.net.

The phenyl substituents on the silicon atom in this compound contribute to increased thermal stability in polymers derived from it. Fully aromatic polysilarylenesiloxanes synthesized using monomers containing this compound groups have shown superior thermal properties compared to their dimethylsilanol counterparts. These polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability, with no observed weight loss in air below 500 °C researchgate.netresearchgate.net. For example, poly(tetraphenyl-p-silphenylenesiloxane) and poly(tetraphenyl-p,p'-silbiphenylenesiloxane) have demonstrated no weight loss below 500 °C in air and possess high melting temperatures of 323 °C and 391 °C, respectively researchgate.net. In specific synthesis endeavors, this compound has been reacted with other siloxane precursors under controlled conditions, such as heating at 150-175°C for 3 hours, yielding polymers with high efficiency, exemplified by a 97% yield in one reported synthesis.

This compound plays a crucial role in the design and synthesis of polysilarylenesiloxanes with precisely controlled molecular architectures and properties researchgate.net. The use of bis(diphenylhydroxysilyl)arylene monomers allows for the creation of fully aromatic polysilarylenesiloxanes with high Tg values researchgate.netresearchgate.net. Research indicates that the introduction of silphenylene units, derived from such monomers, into the backbone of silicone resins enhances their thermal stability researchgate.net. The ability to control molecular weight distribution and fractional composition is essential for tailoring material performance, and methods are being developed to achieve such precise control in siloxane polymer synthesis researchgate.net. For instance, poly(tetramethyl-m-silphenylenesiloxane) synthesized via step-growth polymerization achieved molecular weights of Mn = 126,000 with a dispersity (Mw/Mn) of 2.06, and a glass transition temperature of -52°C, demonstrating good high-temperature properties researchgate.net.

Hybrid Organic-Inorganic Materials Fabrication

This compound's structure also lends itself to the construction of hybrid organic-inorganic materials, bridging the gap between purely organic and inorganic structures.

The provided research indicates that while dendritic structures are a significant area of material science, the specific use of this compound as a direct building block for dendritic macromolecules or dendrimers was not explicitly detailed in the reviewed literature. Research often focuses on the aesthetic and architectural inspiration of dendrimers, and while siloxane-based dendrimers exist, the direct incorporation of this compound into their synthesis pathways was not a prominent finding in the current search scope.

This compound groups are integral components of cage-type oligosiloxanes, which serve as molecular building blocks for constructing novel siloxane-based nanoporous materials researchgate.net. These cage siloxanes, functionalized with this compound groups (e.g., Si₈O₁₂ (OSiPh₂OH)₈), undergo solid-state condensation of their silanol groups upon heating to form ordered structures researchgate.net. This process allows for the creation of materials with controlled porosity, suitable for applications in catalysis and adsorption. For example, related siloxane-organic hybrids synthesized from similar precursors have exhibited ultrahigh surface areas, reaching up to 2330 m² g⁻¹, and large pore volumes, underscoring the potential of this compound-containing precursors in framework construction researchgate.net. The arrangement of these cage siloxane units can be controlled through various self-assembly and functionalization methods to achieve desired nanoporous architectures researchgate.net.

Conclusion

Metal-Free and Organocatalytic Syntheses

Metal-free and organocatalytic approaches are increasingly important in synthetic chemistry, offering environmentally benign and cost-effective alternatives to traditional metal-catalyzed reactions. These methods leverage the catalytic activity of organic molecules to promote specific transformations, including the synthesis of silanols and their derivatives.

Organoboron-Catalyzed Transformations

Organoboron compounds have emerged as effective metal-free catalysts, particularly in photoredox catalysis for the synthesis of silanols. Four-coordinated organoboron compounds, such as aminoquinoline diarylboron (AQDAB), can act as photocatalysts to mediate the oxidation of Si-H bonds in silanes to Si-O bonds, yielding silanols under visible light irradiation and in the presence of oxygen mdpi.comnih.govmdpi.com. This approach is advantageous as it avoids the use of noble metals and harsh reagents, offering a green protocol for silanol preparation. The scope of this methodology includes various substituted silanes, providing moderate to good yields of the corresponding silanols mdpi.com.

Table 2.3.1.1. Organoboron-Catalyzed Silanol Synthesis

| Silane Substrate | Organoboron Catalyst | Conditions | Product | Yield (%) | Reference |

| Triphenylsilane | AQDAB | Visible light, O₂, RT | Triphenylsilanol | 82 | mdpi.com |

| (3-methoxyphenyl)diphenylsilane | AQDAB | Visible light, O₂, RT | (3-methoxyphenyl)this compound | 85 | mdpi.com |

| Methyldiphenylsilane | AQDAB | Visible light, O₂, RT | Methylthis compound | 60 | mdpi.com |

| tert-Butyldiphenylsilane | AQDAB | Visible light, O₂, RT | tert-Butylthis compound | 52 | mdpi.com |

N-Heterocyclic Carbene (NHC)-Catalyzed Dehydrogenative Self-Coupling

N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts that can promote various transformations, including dehydrogenative coupling reactions. While research has shown NHC-catalyzed dehydrogenative self-coupling of diphenylsilane (B1312307) leading to octaphenylcyclotetrasiloxane (B1329330) nih.gov, this section focuses on silanol synthesis. NHC catalysts can also play a role in the activation of silanes for coupling or oxidation reactions. For example, NHC-metal complexes, such as iron-NHC complexes, have been employed in the dehydrogenative silylation of alcohols with silanes unl.pt. Although not directly forming this compound, these reactions highlight the capability of NHCs in mediating Si-H bond activation and coupling, which are foundational steps in silanol chemistry.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the creation of molecules with tailored properties, expanding their utility in various applications. Key strategies include arylation reactions and the introduction of phosphine (B1218219) moieties.

Arylation Reactions with Diaryliodonium Salts

Diaryliodonium salts serve as effective arylating agents in metal-free conditions for the synthesis of phenols and related compounds, including silyl-protected phenols diva-portal.orgresearchgate.netnih.gov. While the direct arylation of this compound itself is less documented, related silanols, such as tert-butyldimethylsilanol (B101206) and tert-butylthis compound, have been shown to undergo arylation with diaryliodonium salts. These reactions typically proceed under mild, room-temperature conditions, using the silanol as a hydroxide (B78521) surrogate to introduce aryl groups. The resulting silyl-protected phenols can then be deprotected to yield the desired phenolic compounds diva-portal.org. This methodology offers a pathway to introduce aryl substituents onto silicon-containing structures, potentially leading to novel this compound derivatives.

Table 2.4.1.1. Arylation of Silanols with Diaryliodonium Salts

| Silanol Substrate | Diaryliodonium Salt (Ar-I⁺-Ar') | Conditions | Product (Silyl Ether) | Yield (%) | Reference |

| tert-Butyldimethylsilanol | Aryl(TMP)iodonium salt | Metal-free, RT | tert-Butyldimethylsilyl aryl ether | Varies | diva-portal.org |

| tert-Butylthis compound | Aryl(TMP)iodonium salt | Metal-free, RT | tert-Butyldiphenylsilyl aryl ether | Varies | diva-portal.org |

| (4-methoxyphenyl)diphenylsilane | Not applicable (precursor) | AQDAB, Visible light, O₂, RT | (4-methoxyphenyl)this compound | 85 | mdpi.com |

Note: TMP refers to 2,4,6-trimethoxyphenyl.

Preparation of Phosphine-Containing Diphenylsilanols

The incorporation of phosphine groups into this compound structures can lead to compounds with interesting properties, particularly for applications in catalysis and materials science. While direct synthesis of phosphine-containing diphenylsilanols is not extensively detailed in the provided search results, general strategies for functionalizing silanols or silanes with phosphine moieties are known. For example, phosphine groups can be introduced onto silica (B1680970) surfaces through reactions with alkoxysilyl groups and surface silanols researchgate.net. In broader organosilicon chemistry, phosphine oxides can be synthesized and then reduced to phosphines rsc.org. Research into the functionalization of silanes and silanols with phosphine groups is an active area, aiming to create ligands or hybrid materials with combined silicon and phosphorus characteristics.

Compound List

this compound

Aminoquinoline diarylboron (AQDAB)

Rose Bengal

Eosin Y

(3-methoxyphenyl)diphenylsilane

(3-methoxyphenyl)this compound

Dibenzo[b,d]furan-4-yldiphenylsilane

Dibenzo[b,d]furan-4-ylthis compound

Triphenylsilane

Triphenylsilanol

Methyldiphenylsilane

Methylthis compound

tert-Butyldiphenylsilane

tert-Butylthis compound

tert-Butyldimethylsilanol

Aryl(TMP)iodonium salt

Octaphenylcyclotetrasiloxane

Diphenylsilane

Diphenylsilanediol

Chlorosilanes

Hydrosilanes

Silanes

Silanols

Disiloxanes

Phosphine oxides

Phosphine-containing diphenylsilanols

Computational and Spectroscopic Characterization Studies of Diphenylsilanol Systems

Advanced Structural Characterization

While spectroscopic methods provide valuable information about connectivity and functional groups, advanced techniques like X-ray crystallography and electron microscopy offer direct visualization of the three-dimensional structure and morphology of diphenylsilanol systems.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. nih.govmemtein.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density, and thus the atomic positions, can be generated.

The crystal structure of diphenylsilanediol (B146891), the hydrolysis product of diphenyldichlorosilane, has been determined. sigmaaldrich.comwikipedia.org It crystallizes in the monoclinic system, and the molecules are organized into columns through intermolecular hydrogen bonding between the silanol (B1196071) groups. wikipedia.org This detailed structural information, including precise bond lengths and angles, is invaluable for understanding the intermolecular interactions that govern the properties of the material. nih.gov

Table 3: Crystallographic Data for Diphenylsilanediol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₂O₂Si | wikipedia.org |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | nih.gov |

| Key Feature | Forms hydrogen-bonded columns in the solid state wikipedia.org |

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It provides valuable information about the sample's topography and morphology. While SEM is not typically used to visualize individual molecules, it is an excellent tool for characterizing the morphology of bulk materials, aggregates, or films derived from this compound.

For instance, SEM can be used to study the morphology of polysiloxanes formed from the condensation of this compound. researchgate.net These studies can reveal whether the material forms lamellar, circular, or cross-linked linear structures. The morphology of these materials is critical as it influences their physical and chemical properties in various applications. SEM analysis has shown that siloxanes can form diverse structures, from linear to circular arrangements, depending on the conditions of their formation. researchgate.net

Theoretical and Mechanistic Investigations

Theoretical and mechanistic investigations, employing a range of computational and spectroscopic techniques, have been instrumental in elucidating the complex behaviors of this compound systems. These studies provide fundamental insights into electronic structure, reactivity, reaction pathways, and subtle intramolecular effects that govern the chemistry of this important organosilicon compound.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been pivotal in characterizing the electronic structure and predicting the reactivity of this compound and related phenylsilane (B129415) systems.

DFT calculations have been successfully employed to study the electronic structure of a series of phenylsilanes. By constructing theoretical X-ray emission spectra, researchers have been able to analyze the distribution of electron density of states with different symmetries for the silicon, carbon, and hydrogen atoms, finding good consistency with experimental data. snnu.edu.cn

In a study on diphenylsilane (B1312307), geometry optimizations and harmonic frequency calculations were performed at the B3LYP-D3/aug-cc-pVTZ level of theory to facilitate the analysis of its rotational spectrum. d-nb.info These calculations were crucial in identifying the most stable conformation of the molecule, which was found to possess C2 point group symmetry. d-nb.info The theoretical rotational constants and electric dipole moments obtained from these calculations were essential for simulating the rotational spectrum and making initial assignments. d-nb.info

TD-DFT calculations have been applied to investigate the excited states of diphenylsilane. researchgate.net By calculating excitation energies and corresponding oscillator strengths, researchers have been able to simulate absorption spectra that accord well with experimental observations. researchgate.net These studies reveal insights into the nature of electronic transitions and the formation of intramolecular excimers. For instance, TD-DFT calculations have shown that the excitation energy is significantly influenced by the dihedral angle between the phenyl rings. researchgate.net

| Parameter | Theoretical Value (B3LYP-D3/aug-cc-pVTZ) |

|---|---|

| A / MHz | 1531.95 |

| B / MHz | 435.95 |

| C / MHz | 383.99 |

| μb / D | 0.9 |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the rates and mechanisms of reactions involving this compound, particularly its formation through hydrolysis of precursors and its subsequent condensation. While specific kinetic data for this compound hydrolysis and condensation are not extensively detailed in the provided context, the principles can be understood from studies of related organoalkoxysilanes. nih.govresearchgate.netnih.gov

The hydrolysis of alkoxysilanes, the precursor reaction to form silanols, is known to be catalyzed by both acids and bases. unm.edubohrium.com The reaction rates are significantly influenced by factors such as pH, the nature of the solvent, and the structure of the silane (B1218182) itself. nih.govunm.edu For instance, the hydrolysis rate of methylethoxysilanes increases with the number of alkyl substituents under acidic conditions, while the opposite trend is observed in basic media, highlighting the role of inductive effects on the reaction mechanism. unm.edu

Analysis of Coexisting Reaction Networks in Hydrolysis Processes

The formation of this compound via the hydrolysis of its precursors, such as diphenyldimethoxysilane, and its subsequent self-condensation involve complex, coexisting reaction networks. These networks consist of multiple, often competing, hydrolysis and condensation reactions. The study of phenyltrimethoxysilane (B147435) (PTMOS) and diphenyldimethoxysilane (DPMOS) using 29Si NMR spectroscopy provides a model for understanding these processes. rsc.org

During the sol-gel process of these phenyl-substituted silanes, a variety of monomeric and oligomeric species are formed and can be identified. For DPMOS, the hydrolysis leads to the formation of Ph₂Si(OMe)(OH) and Ph₂Si(OH)₂. rsc.org These silanol species can then undergo condensation reactions with themselves or with other hydrolyzed species to form dimers, trimers, and eventually larger oligomers and polymers.

The key reactions in these networks are:

Hydrolysis: The stepwise replacement of alkoxy groups (e.g., methoxy) with hydroxyl groups. R₂Si(OR')₂ + H₂O ⇌ R₂Si(OR')(OH) + R'OH R₂Si(OR')(OH) + H₂O ⇌ R₂Si(OH)₂ + R'OH

Water-forming condensation: The reaction between two silanol groups to form a siloxane bond and water. 2 R₂Si(OH)₂ ⇌ (HO)R₂Si-O-SiR₂(OH) + H₂O

Alcohol-forming condensation: The reaction between a silanol group and an alkoxy group to form a siloxane bond and an alcohol. R₂Si(OH)₂ + R₂Si(OR')₂ ⇌ (HO)R₂Si-O-SiR₂(OR') + R'OH

The relative rates of these reactions are highly dependent on reaction conditions such as pH, water-to-silane ratio, solvent, and catalyst. unm.edu Under acidic conditions, hydrolysis is typically faster than condensation, leading to the formation of weakly branched polymeric networks. unm.edu Conversely, under basic conditions, condensation rates can be comparable to or faster than hydrolysis, often resulting in more highly branched structures or colloidal particles. unm.edu The analysis of these coexisting networks is crucial for controlling the structure and properties of the final polysiloxane materials.

Investigation of Intramolecular Coordination Effects

Intramolecular coordination can play a significant role in the structure and reactivity of organosilicon compounds. In this compound systems, the potential for intramolecular interactions, particularly involving the silicon atom and the oxygen of the hydroxyl group, can influence the molecule's conformation and reactivity.

Computational studies on related fluorosilanes have demonstrated the presence and importance of intramolecular Si-O coordination bonds. youtube.com Quantum chemical calculations can be used to interpret spectral data and to determine the stability of different molecular conformations. For instance, in certain N'-(fluorodimethylsilylmethyl)-N'-methyl-N-(organosulfonyl)proline amides, the coordination of the silicon atom with an oxygen atom was found to stabilize a specific cyclic conformation both in the solid state and in solution. youtube.com The strength of such coordination can be probed by analyzing the Si-O bond distance and its correlation with spectroscopic parameters like the 29Si chemical shift. youtube.com

The nature of the Si-O bond itself is a subject of theoretical investigation. Molecular orbital calculations have been used to understand the bonding in Si-O-Si linkages. researchgate.netresearchgate.net These studies suggest that the geometry, such as the Si-O-Si bond angle, is a result of a balance between Coulombic repulsion and the energetics of the lone pair orbitals on the bridging oxygen atom. researchgate.net The strength of the Si-O bond is found to increase with an increasing Si-O-Si angle. researchgate.net While these studies focus on siloxanes, the fundamental principles of Si-O bonding are relevant to the intramolecular environment of this compound, where interactions between the silicon center and the hydroxyl oxygen can be considered.

Computational Modeling of Group Migration Phenomena

Computational modeling is a powerful tool for investigating the mechanisms of molecular rearrangements, including group migration phenomena. In the context of organosilicon compounds, the migration of groups to or from a silicon center is a known process, though specific computational studies on phenyl group migration in this compound are not prevalent in the provided search results. However, the principles can be understood from studies on analogous systems.

For example, the fragmentation of trimethylsilyl (B98337) (TMS) ethers has been shown to involve the rearrangement of a trimethylsilyl cation or a neutral (CH₃)₂Si=O species through an ion-neutral complex. nih.gov The mobility of these silicon-containing groups is influenced by the ability of the molecular framework to delocalize charge. nih.gov

More broadly, computational methods, particularly DFT, have been used to study the mechanism of acyl group migration in carbohydrates. abo.fiscispace.comnih.gov These studies model the entire reaction pathway, including transition states, to elucidate whether the mechanism is stepwise or concerted and how it is influenced by factors like pH and the pKa of the participating hydroxyl groups. scispace.com A similar computational approach could be applied to investigate the potential for phenyl group migration in this compound under various conditions, providing insights into the energetics and intermediates of such a rearrangement. The rate-determining step for intramolecular reactions, such as the alkene insertion in the Pauson-Khand reaction of N-tethered enynes, has been successfully identified using DFT calculations, demonstrating the utility of these methods in understanding complex reaction mechanisms. nih.gov

C-H Activation Mechanisms

This compound and related arylsilanes can participate in C-H activation reactions, a powerful strategy for the selective functionalization of otherwise inert C-H bonds. The silanol group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position of a phenyl ring. nih.gov

Computational and experimental studies have been combined to elucidate the mechanisms of these transformations. escholarship.orgprinceton.edu The general mechanism for directed C-H activation often involves the following key steps: wikipedia.orgmdpi.com

Coordination: The directing group (e.g., the silanol's hydroxyl group) coordinates to the metal center.

C-H Bond Cleavage: The metal center cleaves a nearby C-H bond, forming a metallacycle intermediate. This step can proceed through various pathways, such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic activation. mdpi.comresearchgate.net

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkene or an oxidant).

Product Release and Catalyst Regeneration: The functionalized product is released, and the active catalyst is regenerated.

In the context of silanol-directed C-H functionalization, a proposed mechanism for a palladium-catalyzed C-H oxygenation involves the initial reaction of Pd(OAc)₂ with the silanol to form a palladacycle, where the hydroxyl group acts as a neutral ligand for the palladium. nih.gov Subsequent oxidation of this intermediate, followed by reductive elimination, leads to the functionalized product and regenerates the Pd(II) catalyst. nih.gov Computational studies of platinum-mediated C-H activation have revealed that the C-H activation step can be reversible, with the subsequent reductive elimination step being rate-determining. nih.gov

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Routes

Current synthetic methods for diphenylsilanol and its derivatives, while established, often involve harsh reagents or conditions that may not align with green chemistry principles rsc.org. Future research should prioritize the development of synthetic routes that are not only highly selective for the desired this compound structure but also environmentally benign and economically viable. This includes exploring catalytic approaches, such as transition metal-catalyzed hydrosilylation or C-H activation strategies, that can directly functionalize silicon precursors with phenyl groups and hydroxyl functionalities under milder conditions. Investigating biocatalytic or enzymatic routes could also offer novel pathways to sustainable this compound synthesis. Furthermore, optimizing reaction parameters to minimize by-product formation and energy consumption, alongside the utilization of renewable feedstocks where feasible, will be critical.

Advanced Functional Material Design Utilizing this compound as a Versatile Building Block

This compound's difunctional nature (phenyl groups and silanol (B1196071) group) makes it an attractive monomer or building block for designing advanced functional materials. Future research should focus on its incorporation into novel polymer architectures, such as polysiloxanes, polycarbosilanes, and hybrid organic-inorganic networks. By strategically controlling the polymerization or condensation processes, materials with tailored thermal stability, mechanical properties, optical characteristics, and electronic conductivity can be engineered. For instance, incorporating this compound units into polymer backbones could enhance thermal resistance and hydrophobicity, while its use in cross-linking agents could lead to robust network structures. Research into self-assembling this compound-based supramolecular structures and their application in areas like drug delivery, sensing, or as templates for nanomaterial synthesis also represents a promising avenue.

Elucidation of Complex Reaction Mechanisms through In Situ Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthetic routes and applications. Future research should employ advanced in situ spectroscopic techniques, such as in situ NMR (including 29Si NMR), IR, and Raman spectroscopy, to monitor reaction intermediates, transition states, and product formation in real-time. Complementary computational methods, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and reaction path analysis, can provide atomic-level insights into bond activations, rearrangements, and catalytic cycles. Such combined approaches will be instrumental in deciphering complex transformations, identifying rate-limiting steps, and predicting reactivity, thereby guiding the rational design of new reactions and catalysts.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While this compound and its derivatives have shown utility as catalysts or catalyst precursors in specific reactions chemicalbook.comguidechem.comgelest.com, their full catalytic potential remains largely unexplored. Future research should investigate this compound-based organocatalysts, Lewis acid catalysts, or ligands for transition metal catalysis. Exploring its role in asymmetric catalysis, C-H functionalization, oxidation/reduction reactions, and polymerization processes could reveal new catalytic activities. The silanol group's ability to undergo condensation and form siloxane linkages, coupled with the electronic influence of the phenyl groups, offers opportunities for designing bifunctional or cooperative catalytic systems. Investigating the immobilization of this compound-based catalysts onto solid supports could also lead to recyclable and heterogeneous catalytic systems with enhanced stability and ease of separation.

Integration of this compound into Multifunctional Hybrid Systems

Compound List:

this compound

Diphenylsilanediol (B146891) (DPSD)

1-Methyl-1,1-diphenylsilanol

Diphenyldiethoxysilane

Dihydroxydiphenylsilane

Benzoic acid, 2-chloro-, diphenylsilylene ester

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。